

A Comparative Analysis of Commercial Tetrahydropyranyl-4-acetic acid Standards

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Compound of Interest

Compound Name: Tetrahydropyranyl-4-acetic acid

Cat. No.: B153550

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This guide provides a comprehensive benchmark of **Tetrahydropyranyl-4-acetic acid** against a certified reference material (CRM), offering researchers, scientists, and drug development professionals a comparative analysis of commercial standards. The evaluation focuses on critical quality attributes, including purity, identity, and the presence of residual impurities, which are paramount for the reliability and reproducibility of scientific research.

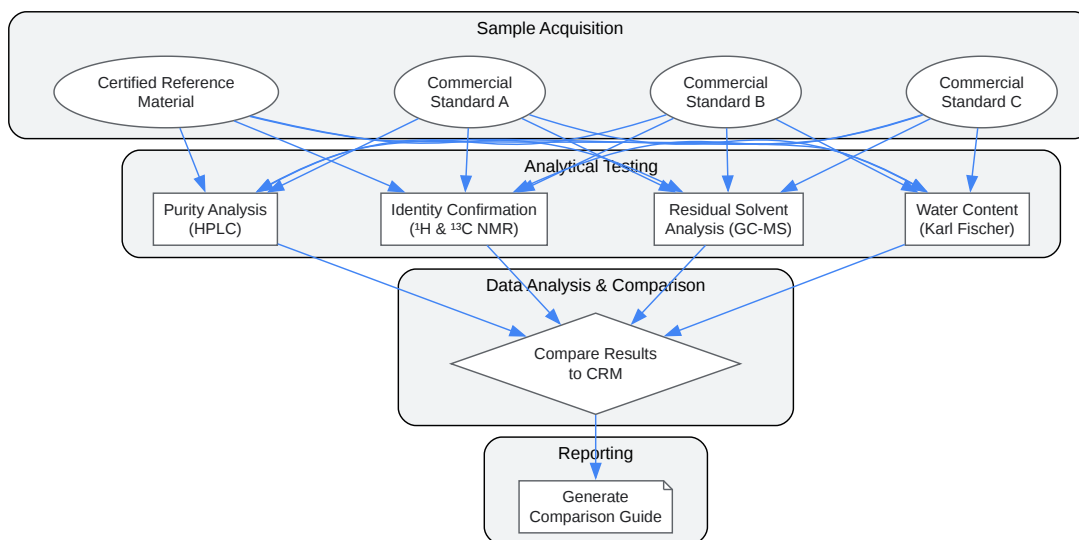
Data Presentation: A Comparative Overview

The performance of three distinct commercial lots of **Tetrahydropyranyl-4-acetic acid** (designated as Standard A, Standard B, and Standard C) was evaluated against a Certified Reference Material (CRM). The CRM serves as the benchmark for quality, having a certified purity value and extensively characterized properties. The following table summarizes the quantitative data obtained from these analyses.

Parameter	Certified Reference Material (CRM)	Commercial Standard A	Commercial Standard B	Commercial Standard C
Purity (HPLC, Area %)	≥ 99.9%	99.7%	98.5%	99.2%
Identity Confirmation (¹ H NMR)	Conforms to Structure	Conforms to Structure	Conforms to Structure	Conforms to Structure
Identity Confirmation (¹³ C NMR)	Conforms to Structure	Conforms to Structure	Conforms to Structure	Conforms to Structure
Total Impurities (HPLC, Area %)	< 0.1%	0.3%	1.5%	0.8%
Residual Solvents (GC-MS)	< 0.01%	0.15% (Ethyl Acetate)	0.45% (Toluene, Heptane)	0.20% (Acetone)
Water Content (Karl Fischer)	≤ 0.05%	0.10%	0.25%	0.18%

Experimental Workflow

The following diagram illustrates the systematic workflow employed for the benchmarking of the commercial standards against the Certified Reference Material.



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Benchmarking workflow for commercial standards.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to ensure the accuracy and reproducibility of the results.

This method is used to determine the purity of **Tetrahydropyranyl-4-acetic acid** by separating it from potential impurities.

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
- Gradient Program:
 - 0-5 min: 95% A, 5% B
 - 5-20 min: Linear gradient to 5% A, 95% B
 - 20-25 min: Hold at 5% A, 95% B
 - 25-30 min: Return to 95% A, 5% B and equilibrate.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 210 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL. The solution was then filtered through a 0.45 µm syringe filter.
- Purity Calculation: The area percentage of the main peak relative to the total area of all peaks was calculated.

¹H and ¹³C NMR spectroscopy were used to confirm the chemical structure of **Tetrahydropyranyl-4-acetic acid**.

- Instrumentation: 500 MHz NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃).
- Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of CDCl₃.
- ¹H NMR Parameters:

- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Pulse Width: 30°
- ¹³C NMR Parameters:
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
- Data Analysis: The obtained spectra were compared with the known spectrum of **Tetrahydropyranyl-4-acetic acid** for chemical shifts, multiplicities, and integration.

This method is employed to identify and quantify any residual volatile organic solvents from the manufacturing process.^[1]

- Instrumentation: Headspace GC-MS system.
- Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 5 minutes.
 - Ramp: 10°C/min to 240°C.
 - Hold at 240°C for 5 minutes.
- Headspace Parameters:
 - Vial Equilibration Temperature: 80°C.
 - Vial Equilibration Time: 20 minutes.
- Mass Spectrometer: Operated in full scan mode (m/z 35-350).

- Sample Preparation: A known amount of each sample (approx. 100 mg) was weighed into a headspace vial and dissolved in dimethyl sulfoxide (DMSO).
- Quantification: Identification of solvents was performed by comparing the mass spectra with a reference library. Quantification was carried out using an external standard method.

This technique is used for the precise determination of water content in the samples.

- Instrumentation: Volumetric Karl Fischer titrator.
- Reagent: Hydranal-Composite 5 or equivalent.
- Solvent: Anhydrous methanol.
- Procedure: A known weight of the sample was added to the titration vessel containing anhydrous methanol. The sample was then titrated with the Karl Fischer reagent until the endpoint was reached. The water content was calculated automatically by the instrument.

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References

- 1. [resolvemass.ca](https://www.resolvemass.ca) [[resolvemass.ca](https://www.resolvemass.ca)]
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